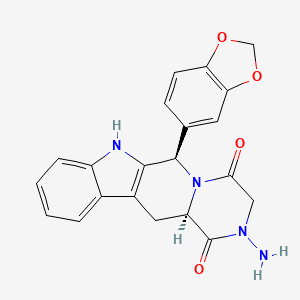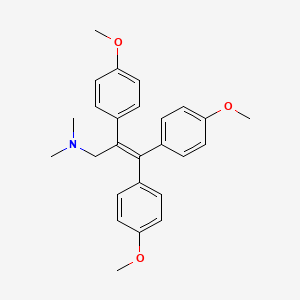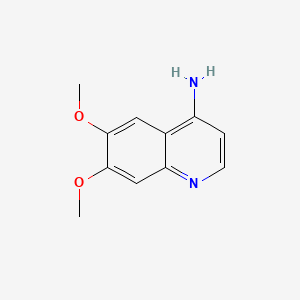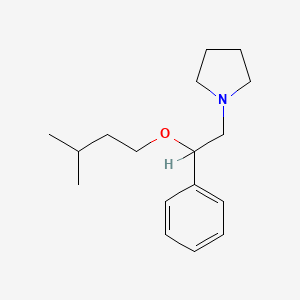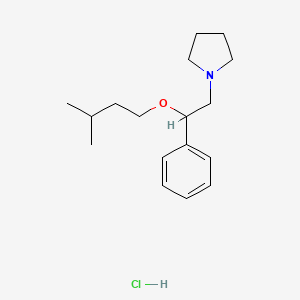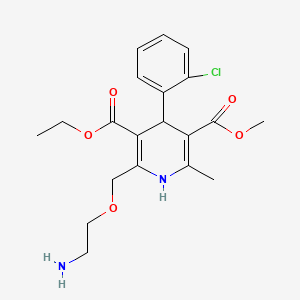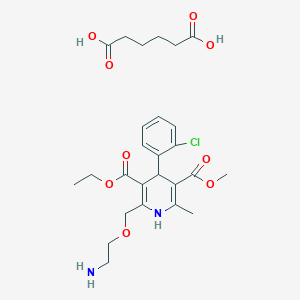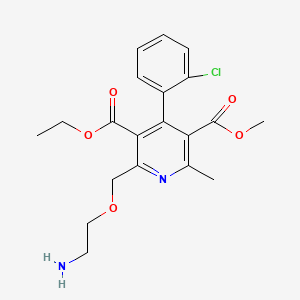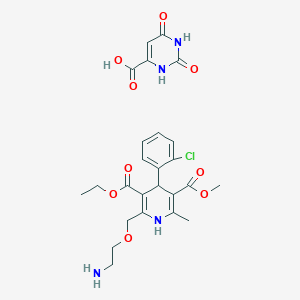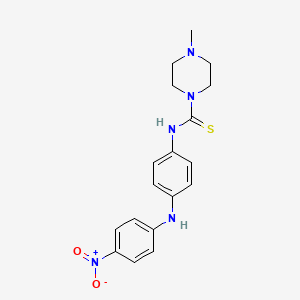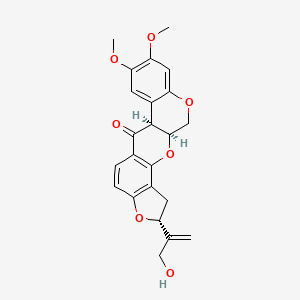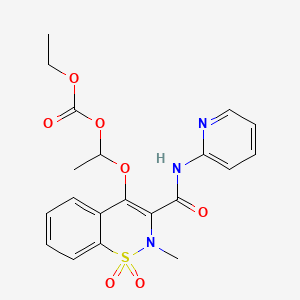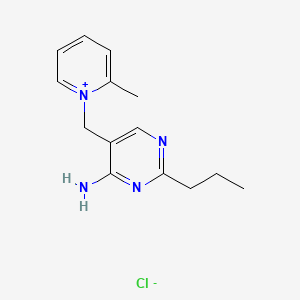![molecular formula C26H28N4O4S B1666081 5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione CAS No. 873327-59-4](/img/structure/B1666081.png)
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR-C141990 is an inhibitor of lactate transporters .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
The title compound's structure features a central 1-methylpyrrolidine ring with twist conformation, and the quinoline ring system almost planar. In the crystal, molecules are linked via hydrogen bonds, forming a three-dimensional network, which is crucial for understanding molecular interactions and crystal engineering (Mathusalini et al., 2015).
Rhenium Tricarbonyl Core Complexes
Research on rhenium tricarbonyl core complexes involving thymidine and uridine derivatives has been conducted. These complexes, characterized by various spectroscopic techniques and X-ray crystallography, may have applications in radioimaging and targeted drug delivery (Wei et al., 2005).
Antihyperglycemic Agent Development
A study explored the synthesis of quinolinylidinethiazolidine-2,4-diones as potential antihyperglycemic agents, highlighting their potential in diabetes treatment (Riyaz et al., 2012).
Novel Ring System Synthesis
The synthesis of isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines, a new ring system, has been reported. Such novel ring systems can be fundamental in developing new pharmacological compounds (Abdel-fattah et al., 1998).
Pyrido[2,3-d]pyrimidines Synthesis
The preparation of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes offers insights into novel chemical syntheses, potentially useful in pharmaceutical development (Perandones & Soto, 1998).
Reaction Mechanism Studies
A green and efficient approach for synthesizing novel pyrimidine derivatives via ring expansion reaction was developed, which can be critical in green chemistry and drug synthesis (Poomathi et al., 2015).
Eigenschaften
CAS-Nummer |
873327-59-4 |
|---|---|
Produktname |
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
Molekularformel |
C26H28N4O4S |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H28N4O4S/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19/h4-8,10,15,17,31H,9,11-14H2,1-3H3/t17-/m1/s1 |
InChI-Schlüssel |
JOFQERPJMGKMMX-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C |
SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C |
Kanonische SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AR-C141990; AR C141990; ARC141990; ARC-141990; ARC 141990; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



